molecular formula C16H10Cl3N3O2S B11079434 2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide

2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide

Cat. No.: B11079434
M. Wt: 414.7 g/mol
InChI Key: XFEGJHKPOQIPFJ-UHFFFAOYSA-N
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Description

This compound, with the chemical formula C21H14Cl3N5OS, is a fascinating member of the 1,3,4-oxadiazole family. It features a unique combination of functional groups, including a chlorophenyl moiety, an oxadiazole ring, and a sulfanyl group. Let’s explore its synthesis, properties, and applications.

Preparation Methods

Synthetic Routes:: Several synthetic routes lead to the formation of this compound. One common approach involves the reaction of 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-amine with 3-chlorophenyl isocyanate in ethanol. The reaction proceeds under reflux conditions, yielding the desired product .

Industrial Production:: While specific industrial production methods are proprietary, researchers and pharmaceutical companies have developed efficient processes for large-scale synthesis. These methods typically optimize yield, purity, and safety.

Chemical Reactions Analysis

Reactivity:: The compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under suitable conditions.

    Reduction: Reduction reactions may modify its functional groups.

    Substitution: Substituents on the phenyl rings can be replaced.

    Condensation: It can participate in condensation reactions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).

    Substitution: Various halogenating agents (e.g., bromine, chlorine).

    Condensation: Acidic or basic conditions to promote condensation reactions.

Major Products:: The specific products depend on the reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or hydroxylated derivatives.

Scientific Research Applications

Chemistry::

    Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology and Medicine::

    Antimicrobial Properties: Investigated for antibacterial or antifungal activity.

    Anti-inflammatory Effects: May modulate inflammatory pathways.

    Anticancer Potential: Studied for its impact on cancer cells.

Industry::

    Materials Science: Its properties may find applications in materials and polymers.

Mechanism of Action

The compound’s mechanism of action remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes. Further studies are needed to elucidate these pathways fully.

Comparison with Similar Compounds

While this compound stands out due to its unique combination of functional groups, similar compounds include:

    2-{[5-(3-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide: .

  • Other related 1,3,4-oxadiazoles with varying substituents.

Properties

Molecular Formula

C16H10Cl3N3O2S

Molecular Weight

414.7 g/mol

IUPAC Name

2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2,6-dichlorophenyl)acetamide

InChI

InChI=1S/C16H10Cl3N3O2S/c17-10-6-4-9(5-7-10)15-21-22-16(24-15)25-8-13(23)20-14-11(18)2-1-3-12(14)19/h1-7H,8H2,(H,20,23)

InChI Key

XFEGJHKPOQIPFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)NC(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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